Home > Products > Screening Compounds P108146 > 3,7-Bis(2-hydroxyethyl)icaritin
3,7-Bis(2-hydroxyethyl)icaritin - 1067198-74-6

3,7-Bis(2-hydroxyethyl)icaritin

Catalog Number: EVT-362813
CAS Number: 1067198-74-6
Molecular Formula: C25H28O8
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,7-Bis(2-hydroxyethyl)icaritin is a synthetic derivative of icariin, a flavonoid compound primarily derived from the Epimedium species. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. It is classified as a flavonoid glycoside and is recognized for its biological activities, including inhibition of specific enzymes and potential anticancer properties.

Source and Classification

3,7-Bis(2-hydroxyethyl)icaritin is synthesized from icariin, which is traditionally extracted from Epimedium plants, commonly known as Horny Goat Weed. This compound belongs to the class of flavonoids, specifically glycosides, which are characterized by the presence of sugar moieties attached to a flavonoid backbone. The chemical structure includes two hydroxyethyl groups that enhance its solubility and biological activity.

Synthesis Analysis

Methods

The synthesis of 3,7-Bis(2-hydroxyethyl)icaritin typically involves the modification of icariin through chemical reactions that introduce hydroxyethyl substituents at the 3 and 7 positions of the flavonoid structure.

Technical Details

  1. Starting Material: Icariin serves as the primary starting material.
  2. Reagents: Hydroxyethylation is performed using suitable reagents such as ethylene oxide or hydroxyethyl halides in the presence of a base.
  3. Reaction Conditions: The reaction may require specific temperature and pressure conditions to facilitate the substitution reactions effectively.
  4. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular formula of 3,7-Bis(2-hydroxyethyl)icaritin is C25H28O8C_{25}H_{28}O_{8}, with a molecular weight of approximately 456.5 g/mol. The structure features two hydroxyethyl groups attached to the flavonoid backbone.

Data

  • CAS Number: 1067198-74-6
  • Canonical SMILES: CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C
  • InChI Key: WTJGVHRGWYENBZ-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

3,7-Bis(2-hydroxyethyl)icaritin exhibits significant chemical reactivity, particularly in its interaction with phosphodiesterase type 5 (PDE5).

Technical Details

  • Inhibition Mechanism: The compound binds to the active site of PDE5, inhibiting its activity and thus affecting cyclic guanosine monophosphate levels in cells.
  • Comparison with Other Compounds: Its inhibitory potency is comparable to that of sildenafil, with an IC50 value around 75 nM, indicating strong enzyme inhibition .
Mechanism of Action

The mechanism by which 3,7-Bis(2-hydroxyethyl)icaritin exerts its biological effects primarily involves its role as an inhibitor of phosphodiesterase type 5.

Process

  1. Binding: The compound binds to the active site of PDE5, preventing the hydrolysis of cyclic guanosine monophosphate.
  2. Biological Effects: This inhibition results in increased levels of cyclic guanosine monophosphate, leading to vasodilation and enhanced blood flow.
  3. Therapeutic Potential: Its ability to enhance radiosensitivity in breast cancer cells suggests additional mechanisms that may be beneficial in cancer therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow powder.
  • Solubility: Enhanced solubility due to hydroxyethyl substitutions.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various nucleophiles due to electrophilic centers within the flavonoid structure.
Applications

Scientific Uses

  1. Pharmacology: Investigated for its potential as a therapeutic agent in treating erectile dysfunction and other conditions related to PDE5 inhibition.
  2. Cancer Research: Explored for its anticancer properties, particularly in enhancing radiosensitivity in tumor cells .
  3. Biochemistry Studies: Serves as a model compound for studying flavonoid modifications and their impacts on biological activity .
Introduction to 3,7-Bis(2-hydroxyethyl)icaritin

Biogenetic Origin and Structural Evolution from Icariin

The structural lineage of 3,7-bis(2-hydroxyethyl)icaritin traces back to icariin (C₃₃H₄₀O₁₅), the principal bioactive flavonoid in Epimedium species (Berberidaceae family) [5] [7]. Icariin naturally occurs as an 8-prenylated kaempferol derivative glycosylated with rhamnose and glucose residues at the C-3 and C-7 positions, respectively. Upon oral ingestion, icariin undergoes extensive intestinal microbiota-mediated biotransformation: sequential deglycosylation via β-glucosidases yields icariside II (C₂₇H₃₀O₁₀) and ultimately the aglycone icaritin (C₂₁H₂₀O₆) [7]. This metabolic unmasking is pharmacologically critical, as icaritin exhibits significantly greater membrane permeability than its glycosylated precursors [7].

3,7-Bis(2-hydroxyethyl)icaritin emerges through targeted chemical synthesis designed to optimize icaritin’s pharmacodynamic profile. The synthetic route involves:

  • Aglycone Preparation: Acidic or enzymatic hydrolysis of icariin isolates icaritin [6].
  • Hydroxyethylation: Icaritin undergoes alkylation with 2-bromoethanol under alkaline conditions, introducing 2-hydroxyethyl ether functionalities at the C-3 and C-7 phenolic oxygen atoms [6]. This modification achieves two key objectives:
  • Enhanced Hydrophilicity: The hydroxyethyl groups increase water solubility compared to unmodified icaritin, potentially improving bioavailability [6].
  • Optimized Target Engagement: Molecular modeling confirms the hydroxyethyl chains facilitate stronger hydrogen bonding with phosphodiesterase-5 (PDE5) catalytic residues than the parent compound [2] [7].
  • Table 1: Structural and Bioactivity Comparison of Icariin and Key Derivatives
    CompoundMolecular FormulaKey Structural FeaturesPDE5 Inhibition IC₅₀Bioavailability Profile
    IcariinC₃₃H₄₀O₁₅3-O-rhamnosyl-7-O-glucosyl-8-prenyl kaempferol~5.9 μM [2]Low (extensive first-pass metabolism)
    Icaritin (aglycone)C₂₁H₂₀O₆3,7-Dihydroxy-8-prenyl kaempferol~1.0 μM [7]Moderate
    3,7-Bis(2-hydroxyethyl)icaritinC₂₅H₂₈O₈3,7-Bis(2-hydroxyethoxy)-8-prenyl kaempferol75 nM [2] High (optimized solubility)

This structural evolution exemplifies rational derivatization—retaining icaritin’s core pharmacophore (prenylated flavonol) while introducing solubilizing modifications that enhance target affinity [2] [6].

Historical Context in Traditional Medicine and Modern Derivative Development

Epimedium species (collectively termed Yin Yang Huo) have been incorporated into traditional Chinese medicine (TCM) formulations since the 5th century CE. Historical texts document its application for "reinforcing kidney yang," a TCM paradigm encompassing conditions like erectile dysfunction and fatigue [7]. Icariin was later identified as the major bioactive constituent responsible for the herb’s pro-erectile effects, functioning via PDE5 inhibition and testosterone modulation [7]. However, clinical translation faced hurdles: poor oral bioavailability (<12%) and rapid metabolism limited icariin’s efficacy [7].

These challenges catalyzed semi-synthetic efforts:

  • Early Derivative Exploration (2000-2010): Initial modifications focused on deglycosylated metabolites (e.g., icariside II). Dell'Agli et al. (2008) first synthesized 3,7-bis(2-hydroxyethyl)icaritin, reporting near-identical PDE5 inhibitory potency (IC₅₀ = 75 nM) to sildenafil (IC₅₀ = 74 nM)—a 78-fold improvement over icariin [2] [7].
  • Mechanistic Expansion (2010-Present): Beyond PDE5 inhibition, research uncovered multi-target effects:
  • Pulmonary Arterial Hypertension (PAH): In monocrotaline-induced PAH rats, 3,7-bis(2-hydroxyethyl)icaritin (10–40 mg/kg/day) reduced mean pulmonary arterial pressure by 35–60%, suppressed pulmonary vascular remodeling, and restored NO/cGMP signaling—outperforming icariin at lower doses [2] . Mechanistically, it upregulated endothelial nitric oxide synthase (eNOS) while suppressing endothelin-1 (ET-1) [2].
  • Metabolic Regulation: Though direct studies on 3,7-bis(2-hydroxyethyl)icaritin are limited, icaritin derivatives demonstrate anti-lipogenic activity in hepatocytes via SREBP1c suppression [5], suggesting therapeutic potential for non-alcoholic fatty liver disease (NAFLD).
  • Intellectual Property Landscape: Patent CN110256427A (2019) claims 3,7-bis(2-hydroxyethyl)icaritin derivatives for treating osteoporosis and cancer, highlighting industrial interest [6].
  • Table 2: Key Research Milestones for 3,7-Bis(2-hydroxyethyl)icaritin
    YearDevelopmentSignificance
    2008Synthesis and PDE5 inhibitory activity first reported [7]Identified as equipotent to sildenafil
    2018Demonstrated efficacy in monocrotaline-induced PAH rats via NO/cGMP activation [2] Validated therapeutic potential for cardiopulmonary disease
    2019Patent filings for osteoporosis/cancer applications [6]Expanded intellectual property in non-cardiac indications

Modern development positions 3,7-bis(2-hydroxyethyl)icaritin as a multi-indication candidate—rooted in traditional use but refined through structural pharmacology [2] [7].

Properties

CAS Number

1067198-74-6

Product Name

3,7-Bis(2-hydroxyethyl)icaritin

IUPAC Name

5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3

InChI Key

WTJGVHRGWYENBZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C

Synonyms

3,7-bis(2-hydroxyethyl)icaritin

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.